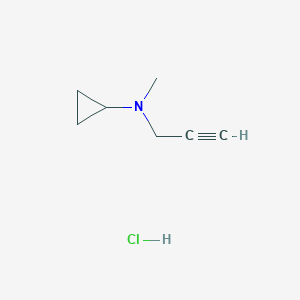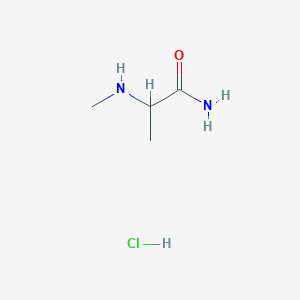![molecular formula C7H14ClNO B1430842 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride CAS No. 1797303-39-9](/img/structure/B1430842.png)
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride
Übersicht
Beschreibung
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride (2-OBAH) is an organic compound belonging to the oxabicycloalkanones family. It is a white, crystalline solid with a molecular weight of 219.6 g/mol. 2-OBAH has a wide range of applications in the field of scientific research, and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purines and pyrimidines. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride has also been used to study the effects of nitric oxide on endothelial cells.
Wirkmechanismus
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride acts as an inhibitor of DHFR and COX-2 enzymes. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition leads to a decrease in the production of purines and pyrimidines, as well as a decrease in the production of prostaglandins.
Biochemische Und Physiologische Effekte
The inhibition of DHFR and COX-2 enzymes by 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride leads to a decrease in the production of purines and pyrimidines, as well as a decrease in the production of prostaglandins. This can lead to a decrease in cell proliferation and an increase in cell death. In addition, the inhibition of DHFR can lead to an increase in the levels of homocysteine, which is associated with an increased risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride in lab experiments is that it is a highly specific inhibitor of DHFR and COX-2 enzymes. This allows researchers to study the effects of these enzymes on biochemical and physiological processes without interference from other enzymes. However, 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride is an organic compound, and is therefore susceptible to degradation when exposed to light and heat.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride. These include further investigations into the effects of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride on cell proliferation and cell death, as well as studies into the effects of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride on the production of other important biomolecules such as hormones and neurotransmitters. Additionally, further research could be done to investigate the potential therapeutic applications of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride, such as its use as an anti-inflammatory agent or an inhibitor of cancer cell growth. Finally, research could also be done to explore the potential use of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride as a tool to study the effects of nitric oxide on endothelial cells.
Eigenschaften
IUPAC Name |
2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXSQBQDHGGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2OC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide](/img/structure/B1430779.png)